molecular formula C13H20O2 B164903 2-Propanol, 1-(p-tert-butylphenoxy)- CAS No. 2416-30-0

2-Propanol, 1-(p-tert-butylphenoxy)-

Cat. No. B164903
CAS RN: 2416-30-0
M. Wt: 208.3 g/mol
InChI Key: ZBMCOYJNWKBBCY-UHFFFAOYSA-N
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Description

“2-Propanol, 1-(p-tert-butylphenoxy)-” is a chemical compound with the molecular formula C13H20O2. It is not intended for human or veterinary use and is primarily used for research. It is synthesized from propylene glycol and isobutene over montmorillonite and Amberlyst 15, two solid acid catalysts, in a packed trickle-bed reactor . It is an oxygenate gasoline additive and its antiknocking properties have been evaluated .


Synthesis Analysis

The synthesis of “2-Propanol, 1-(p-tert-butylphenoxy)-” involves propylene glycol and isobutene over montmorillonite and Amberlyst 15 . These two solid acid catalysts facilitate the reaction in a packed trickle-bed reactor .

Scientific Research Applications

Molecular Structure and Interactions

  • The molecular structure of derivatives of 2-Propanol, 1-(p-tert-butylphenoxy)-, such as 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol, shows interesting characteristics like the positioning of methyl C atoms in the plane of the aromatic ring and the formation of a hydrogen bond in the crystal structure, indicating potential applications in material sciences or crystallography (Asgarova et al., 2011).

Chemical Reactions and Surface Chemistry

  • 1-Chloro-2-methyl-2-propanol on a Ni(100) surface undergoes sequential scission of C−Cl and O−H bonds to produce intermediates like hydroxyalkyl and oxametallacycle, showcasing the reactivity of such compounds on metal surfaces and their potential applications in surface chemistry or catalysis (Zhao et al., 2010).

Antioxidant Properties and Food Chemistry

  • The compound shows relevance in food chemistry, particularly in the quantification of synthetic phenolic antioxidants in dry foods, highlighting its role in food preservation and safety assessments (Perrin & Meyer, 2002).

Solvent and Medium Effects

  • The interaction of 2-Propanol, 1-(p-tert-butylphenoxy)-, and its derivatives with various solvents affects the H-atom donating activities, which is crucial for understanding chemical stability and reactivity in different media (Barclay et al., 1999).

Photocatalytic Applications

  • Derivatives of 2-Propanol, 1-(p-tert-butylphenoxy)- have been used in the synthesis of sulphur and boron-containing titania photocatalysts, indicating its potential applications in environmental remediation and energy conversion (Klauson et al., 2010).

properties

IUPAC Name

1-(4-tert-butylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMCOYJNWKBBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277407
Record name 2-Propanol, 1-(p-tert-butylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1-(p-tert-butylphenoxy)-

CAS RN

2416-30-0
Record name 2-Propanol, 1-(p-tert-butylphenoxy)-
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1-(p-tert-butylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(TERT-BUTYL)PHENOXY)-2-PROPANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Manly, G Hargreaves - Journal of Dental Research, 1957 - journals.sagepub.com
RESULTS To date we have tested 834 compounds that contain a hydroxyl group. Part of these have been tested both in water solution and in a 1: 9 mixture of propylene glycol and …
Number of citations: 7 journals.sagepub.com

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